2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride
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Overview
Description
2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride typically involves the reaction of 2-methyl-1-piperidineacetamide with 1,1,3,3-tetramethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications in drug development.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites on proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Isobutyramide, N-(1,1,3,3-tetramethylbutyl)-
- 2-Phenoxy-N-(1,1,3,3-tetramethylbutyl)propanamide
Uniqueness
2-Methyl-N-(1,1,3,3-tetramethylbutyl)-1-piperidineacetamide hydrochloride is unique due to its specific piperidineacetamide structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
109654-30-0 |
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Molecular Formula |
C16H33ClN2O |
Molecular Weight |
304.9 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H32N2O.ClH/c1-13-9-7-8-10-18(13)11-14(19)17-16(5,6)12-15(2,3)4;/h13H,7-12H2,1-6H3,(H,17,19);1H |
InChI Key |
OBCILDPWUOFLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC(=O)NC(C)(C)CC(C)(C)C.Cl |
Origin of Product |
United States |
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